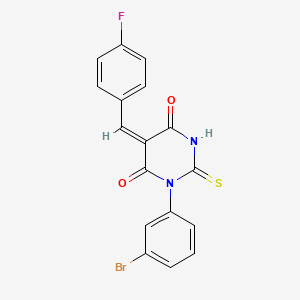![molecular formula C20H22ClNO4 B5306465 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine, also known as CM-157, is a synthetic compound that belongs to the family of morpholines. It has been found to have potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
The exact mechanism of action of 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system in the brain, which is involved in cognitive function. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety in animal models. This compound has also been found to have anti-inflammatory and anti-oxidant effects in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine in lab experiments is its neuroprotective effects, which may be useful in studying neurodegenerative diseases. This compound has also been found to enhance cognitive function, which may be useful in studying learning and memory. However, one limitation of using this compound in lab experiments is its limited availability, as it is a synthetic compound that is not widely available.
Future Directions
There are several future directions for research on 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been found to have anti-inflammatory and anti-oxidant effects, which may be useful in studying the role of inflammation in neurological disorders. Another area of interest is the development of analogs of this compound with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine involves the reaction of 2-chlorobenzylamine with 3-methoxyphenylacetic acid to form an amide intermediate. This intermediate is then reacted with morpholine in the presence of a coupling agent to yield this compound. The synthesis of this compound has been described in detail in a research paper by Kozak et al. (2014).
Scientific Research Applications
2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In a study by Kozak et al. (2014), this compound was found to improve cognitive function in rats with cognitive impairment induced by scopolamine. This compound has also been found to have anti-inflammatory and anti-oxidant effects in the brain.
properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-24-16-6-4-7-17(12-16)26-14-20(23)22-9-10-25-18(13-22)11-15-5-2-3-8-19(15)21/h2-8,12,18H,9-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOZHSORLZJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCOC(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5306395.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)

![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)